molecular formula C22H23F2N5O2 B2976296 N-(2,5-difluorophenyl)-2-(4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)acetamide CAS No. 1396707-58-6

N-(2,5-difluorophenyl)-2-(4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)acetamide

Cat. No.: B2976296
CAS No.: 1396707-58-6
M. Wt: 427.456
InChI Key: RWPCHVPZEZZVFH-UHFFFAOYSA-N
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Description

N-(2,5-difluorophenyl)-2-(4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)acetamide is a high-purity chemical compound offered for research applications. This synthetic molecule features a complex structure incorporating a 1,2,4-triazole moiety and a piperidine ring, which are of significant interest in medicinal chemistry and drug discovery. Compounds with similar structures are often investigated for their potential biological activities, including enzyme inhibition or receptor modulation. Researchers can utilize this compound as a key intermediate or building block in organic synthesis, or as a standard in analytical studies. The specific mechanism of action, research applications, and pharmacological profile for this exact compound are not currently detailed in the public domain and should be confirmed by the researcher through direct scientific literature review. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-(2,5-difluorophenyl)-2-[4-(1-methyl-5-oxo-4-phenyl-1,2,4-triazol-3-yl)piperidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23F2N5O2/c1-27-22(31)29(17-5-3-2-4-6-17)21(26-27)15-9-11-28(12-10-15)14-20(30)25-19-13-16(23)7-8-18(19)24/h2-8,13,15H,9-12,14H2,1H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWPCHVPZEZZVFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N(C(=N1)C2CCN(CC2)CC(=O)NC3=C(C=CC(=C3)F)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23F2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,5-difluorophenyl)-2-(4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)acetamide is a complex organic compound that incorporates a triazole moiety known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C22H24F2N4OC_{22}H_{24}F_2N_4O with a molecular weight of approximately 406.45 g/mol. The structure includes:

  • A difluorophenyl group.
  • A piperidine ring.
  • A triazole derivative.

The presence of these functional groups contributes to its potential biological effects.

Antibacterial Activity

Research indicates that compounds containing the 1,2,4-triazole nucleus exhibit significant antibacterial properties. For instance:

  • Mechanism : Triazoles can inhibit bacterial DNA synthesis by targeting topoisomerases and DNA gyrase .
  • Efficacy : Compounds similar to this compound have shown minimum inhibitory concentrations (MICs) as low as 0.125 μg/mL against various Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli .

Antifungal Activity

The triazole group is also recognized for antifungal activities:

  • Action : It disrupts the synthesis of ergosterol in fungal cell membranes .

Anticancer Activity

Triazole derivatives have been explored for their anticancer properties:

  • In vitro Studies : Certain triazole compounds have demonstrated effectiveness against various cancer cell lines, including colon (HCT116) and breast cancer (T47D) cells, with IC50 values ranging from 6.2 μM to 43.4 μM .

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties:

  • Mechanism : It potentially inhibits cyclooxygenase enzymes (COX), reducing the production of pro-inflammatory mediators .

Structure–Activity Relationship (SAR)

The SAR studies indicate that modifications in the triazole and piperidine rings can significantly enhance biological activity. For example:

  • Fluorination : The introduction of fluorine atoms can increase lipophilicity and improve binding affinity to biological targets.
  • Piperidine Substituents : Varying the substituents on the piperidine nitrogen can alter pharmacokinetic properties and enhance selectivity towards specific targets.

Case Studies

Several studies have highlighted the potential of triazole-based compounds in drug development:

Study ReferenceCompoundActivityIC50/MIC
Triazole derivativeAnticancer6.2 μM (HCT116)
Triazole analogsAntibacterial0.125 μg/mL (S. aureus)
Various triazolesAnti-inflammatoryNot specified

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents LogP (Predicted)
N-(2,5-difluorophenyl)-2-(4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)acetamide C₂₂H₂₁F₂N₅O₂ 433.44 2,5-difluorophenyl; methyl-triazolone; phenyl 3.2*
N-(2-chloro-5-(trifluoromethyl)phenyl)-2-[4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl]acetamide C₂₃H₂₀ClF₃N₅O₂ 514.89 2-chloro-5-(trifluoromethyl)phenyl; methyl-triazolone; phenyl 4.1*
N-benzyl-2-(4-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)piperidin-1-yl)acetamide C₁₈H₂₂F₃N₅O₂ 397.40 Benzyl; trifluoromethyl-triazolone; methyl 2.8*

*Predicted using fragment-based methods.

Key Observations :

Electron-Withdrawing vs. Electron-Donating Groups: The 2,5-difluorophenyl group in the target compound balances moderate lipophilicity (LogP ~3.2) with improved solubility compared to the 2-chloro-5-(trifluoromethyl)phenyl analog (LogP ~4.1) . The benzyl group in the third analog reduces molecular weight (397.4 vs. 433.4) and LogP (2.8), favoring aqueous solubility but possibly compromising target binding .

Triazolone Core Modifications :

  • The methyl group on the triazolone in the target compound may enhance metabolic stability compared to the trifluoromethyl substituent in the benzyl analog . However, trifluoromethyl groups often improve binding affinity due to strong van der Waals interactions.

Pharmacological Implications

Table 2: Hypothetical Pharmacological Profiles*

Compound Likely Target Class Potential Advantages Limitations
N-(2,5-difluorophenyl)-2-[4-(1-methyl-5-oxo-4-phenyl-1H-1,2,4-triazol-3-yl)piperidin-1-yl]acetamide Kinases, GPCRs Balanced solubility/permeability; metabolic stability Moderate potency
2-chloro-5-(trifluoromethyl)phenyl analog Enzymes (e.g., proteases) High lipophilicity for membrane penetration Risk of hepatotoxicity
Benzyl-trifluoromethyl-triazolone analog CNS targets Low molecular weight for BBB penetration Reduced binding affinity

*Inferred from structural analogs in literature; experimental validation required.

Critical Analysis :

  • The target compound’s difluorophenyl group may offer a favorable balance between bioavailability and target engagement, avoiding the extreme hydrophobicity of the chloro-trifluoromethyl analog .
  • The benzyl analog’s lower molecular weight (397.4) could enhance blood-brain barrier (BBB) penetration, making it a candidate for neurological targets, though its reduced LogP may limit intracellular accumulation .

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